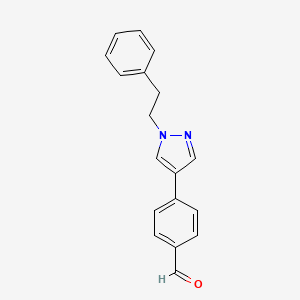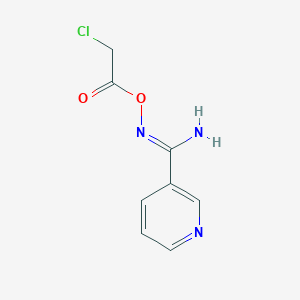
(Z)-N'-(2-chloroacetoxy)nicotinimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N’-(2-chloroacetoxy)nicotinimidamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a nicotinimidamide core with a 2-chloroacetoxy substituent, which imparts specific chemical properties and reactivity.
Métodos De Preparación
The synthesis of (Z)-N’-(2-chloroacetoxy)nicotinimidamide typically involves the reaction of nicotinimidamide with chloroacetic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Análisis De Reacciones Químicas
(Z)-N’-(2-chloroacetoxy)nicotinimidamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetoxy group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester linkage in the chloroacetoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents employed.
Aplicaciones Científicas De Investigación
(Z)-N’-(2-chloroacetoxy)nicotinimidamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (Z)-N’-(2-chloroacetoxy)nicotinimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetoxy group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can trigger various cellular pathways and responses, depending on the specific target and context.
Comparación Con Compuestos Similares
(Z)-N’-(2-chloroacetoxy)nicotinimidamide can be compared with other similar compounds, such as:
2-(2-chloroacetoxy)acetic acid: Shares the chloroacetoxy group but has a different core structure.
Sodium chloroacetate: Contains the chloroacetate moiety but lacks the nicotinimidamide core.
1,2-Bis-[2-(2-chloroacetoxy)-ethoxy]-ethane: Features multiple chloroacetoxy groups and a different backbone.
Propiedades
Fórmula molecular |
C8H8ClN3O2 |
|---|---|
Peso molecular |
213.62 g/mol |
Nombre IUPAC |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-chloroacetate |
InChI |
InChI=1S/C8H8ClN3O2/c9-4-7(13)14-12-8(10)6-2-1-3-11-5-6/h1-3,5H,4H2,(H2,10,12) |
Clave InChI |
IJNGQHGLZMEYJF-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC(=CN=C1)/C(=N/OC(=O)CCl)/N |
SMILES canónico |
C1=CC(=CN=C1)C(=NOC(=O)CCl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Nitro-N-(tetrahydro-pyran-4-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13725823.png)

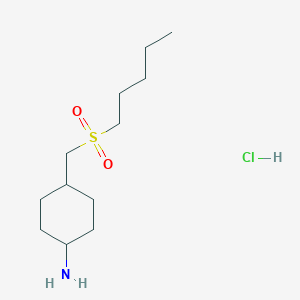
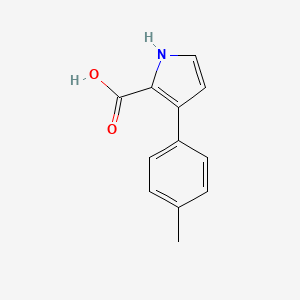

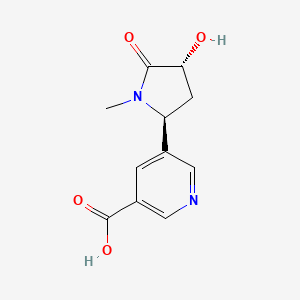
![5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole](/img/structure/B13725863.png)

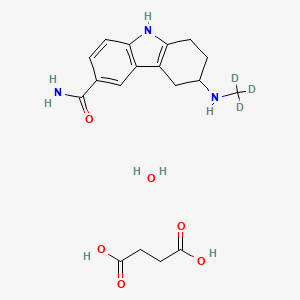

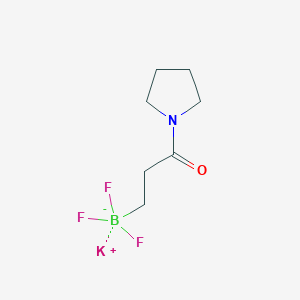
![5,7-Dichlorothiazolo[4,5-d]pyrimidin-2-sulfonic acid (4-fluorophenyl)amide](/img/structure/B13725897.png)
